N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide typically involves a multi-step process:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and automated systems for the coupling reactions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromomethyl group or the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide, while oxidation might produce a carboxylic acid derivative .
Scientific Research Applications
N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism by which N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Material Properties: In material science, the compound’s electronic properties can influence the behavior of the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl(3-bromo-3-methyl)succinimide
- N-phenyl(3-bromo-4-methyl)succinimide
- N-phenyl(3-bromomethyl)succinimide
Uniqueness
N-(3-(bromomethyl)phenyl)-3,5-dimethoxybenzamide is unique due to the presence of both bromomethyl and dimethoxybenzamide groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H16BrNO3 |
---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
N-[3-(bromomethyl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-7-12(8-15(9-14)21-2)16(19)18-13-5-3-4-11(6-13)10-17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
FPLUZTMMQCBYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)CBr)OC |
Origin of Product |
United States |
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